(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester
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Overview
Description
ASTX-660, also known as tolinapant, is a potent, non-peptidomimetic antagonist of the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These inhibitors of apoptosis proteins are key regulators of anti-apoptotic and pro-survival signaling pathways. Dysregulation of these pathways, through overexpression or loss of endogenous antagonists, occurs in various cancers and is associated with tumor growth, poor prognosis, and resistance to treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
ASTX-660 is synthesized using fragment-based drug design. This method involves the identification of small chemical fragments that bind to the target protein and then linking these fragments together to create a potent inhibitor. The specific synthetic routes and reaction conditions for ASTX-660 are proprietary and not publicly disclosed .
Industrial Production Methods
The industrial production of ASTX-660 involves large-scale synthesis using the same principles of fragment-based drug design. The process is optimized for yield, purity, and cost-effectiveness. Details on the exact industrial production methods are not available in the public domain .
Chemical Reactions Analysis
Types of Reactions
ASTX-660 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
ASTX-660 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of inhibitors of apoptosis proteins in various chemical reactions.
Biology: Used to investigate the mechanisms of apoptosis and cell survival in different biological systems.
Medicine: Being evaluated in clinical trials for the treatment of advanced solid tumors and lymphomas. .
Mechanism of Action
ASTX-660 exerts its effects by antagonizing the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These proteins are often overexpressed in cancer cells, leading to the evasion of apoptosis and increased cell survival. By inhibiting these proteins, ASTX-660 promotes apoptosis and cell death in cancer cells. Additionally, ASTX-660 has been shown to have an immunomodulatory effect, enhancing the anti-tumor immune response .
Comparison with Similar Compounds
Similar Compounds
SMAC mimetics: These compounds mimic the activity of the second mitochondria-derived activator of caspases (SMAC) and antagonize inhibitors of apoptosis proteins.
Birinapant: Another inhibitor of apoptosis proteins antagonist that has been evaluated in clinical trials for the treatment of cancer.
Uniqueness of ASTX-660
ASTX-660 is unique in its dual antagonism of both cIAP1/2 and XIAP, which enhances its pro-apoptotic activity and tumor cell death. Additionally, its non-peptidomimetic structure and immunomodulatory effects distinguish it from other inhibitors of apoptosis proteins antagonists .
Properties
CAS No. |
14670-20-3 |
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Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
methyl (E)-4-[(2,5-dioxocyclopentyl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H11NO5/c1-16-9(15)5-4-8(14)11-10-6(12)2-3-7(10)13/h4-5,10H,2-3H2,1H3,(H,11,14)/b5-4+ |
InChI Key |
NKFPNPQGHAOUET-SNAWJCMRSA-N |
SMILES |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC1C(=O)CCC1=O |
Canonical SMILES |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Origin of Product |
United States |
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